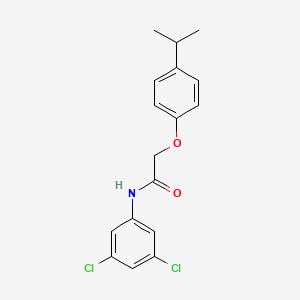
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CDC or CDC-1, and it belongs to the class of thiosemicarbazone compounds. CDC-1 has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of CDC-1 is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are necessary for DNA replication and cell division. CDC-1 has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
CDC-1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining tissue homeostasis. CDC-1 has also been found to inhibit the growth of cancer cells, both in vitro and in vivo. In addition, CDC-1 has been found to have antimicrobial properties, with studies showing its effectiveness against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
CDC-1 has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that can be synthesized in large quantities with good purity. It has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of CDC-1 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on CDC-1. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for CDC-1, as well as its effectiveness against different types of cancer. Another area of interest is its potential as an antimicrobial agent. Studies are needed to determine the mechanism of action of CDC-1 against different types of pathogens, as well as its effectiveness in vivo. Finally, further studies are needed to elucidate the mechanism of action of CDC-1, which will help to inform its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of CDC-1 involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 3,4-dimethylphenylhydrazine in the presence of acetic acid and ethanol to yield CDC-1. The synthesis of CDC-1 is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
CDC-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields. CDC-1 has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been found to have antimicrobial properties, with studies showing its effectiveness against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
1-[(4-chlorobenzoyl)amino]-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-10-3-8-14(9-11(10)2)18-16(22)20-19-15(21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLHXOBDQKMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)
![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)

![2-fluorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5824375.png)
![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)

